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Compound of Interest

Compound Name: 2-Nitrophenol

Cat. No.: B165410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 2-Nitrophenol
(2-NP), a significant organic compound utilized in the synthesis of various drugs, dyes, and

pesticides.[1][2] The unique ortho positioning of the hydroxyl and nitro groups facilitates a

strong intramolecular hydrogen bond, which profoundly influences its physicochemical

properties and biological activity. This document synthesizes findings from various theoretical

studies, employing computational chemistry to elucidate the molecule's geometric, vibrational,

and electronic characteristics.

Molecular Geometry and Structure
Theoretical studies, primarily employing Density Functional Theory (DFT), have been

instrumental in determining the optimized geometry of 2-Nitrophenol. The presence of a

strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and an oxygen

atom of the nitro group leads to a planar and highly stable conformation.[3][4]

Optimized Geometrical Parameters
The following table summarizes key geometrical parameters of the most stable conformer of 2-
Nitrophenol, as calculated by DFT methods. These parameters are crucial for understanding

the molecule's reactivity and interactions.
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Parameter B3LYP/6-311++G** B3LYP/6-311G[5]

Bond Lengths (Å)

O-H --- ---

C-O Shorter than experimental ---

C-N Shorter than experimental ---

N-O Larger than experimental ---

Bond Angles (°)

C-O-H --- ---

O-C-C --- ---

C-C-N --- ---

C-N-O --- ---

O-N-O --- ---

Dihedral Angles (°)

H-O-C-C Planar ---

O-C-C-N Planar ---

Note: Specific numerical values for all parameters were not consistently available across all

reviewed literature in a readily comparable format. The trends reported in the studies are

presented.

Vibrational and Spectroscopic Properties
Computational methods have been successfully used to predict the vibrational spectra (IR and

Raman) of 2-Nitrophenol. These theoretical spectra show good agreement with experimental

findings and aid in the assignment of vibrational modes.

Key Vibrational Frequencies
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The calculated vibrational frequencies provide insight into the molecule's dynamics. The table

below presents some of the significant calculated vibrational frequencies for 2-Nitrophenol.

Vibrational Mode
Calculated Frequency (cm⁻¹) (B3LYP/3-
21G)[1][2]

C-H stretching 3208.96 - 3243.76

O-H stretching ---

N-O symmetric stretching ---

N-O asymmetric stretching ---

C-C ring stretching ---

Electronic Properties
The electronic structure of 2-Nitrophenol, particularly the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its

chemical reactivity and electronic transitions.

HOMO-LUMO Energy Gap and Related Properties
The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO

gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher

reactivity.
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Parameter B3LYP/3-21G[1][2] B3LYP/6-311++G** B3LYP/6311-G[5]

HOMO-LUMO Gap

(eV)
3.48 4.03 ---

Chemical Hardness

(η) (eV)
1.740 --- ---

Global Softness (σ)

(eV⁻¹)
0.574 --- ---

Electrophilicity Index

(ω)
High value --- High value

Computational Methodologies
The theoretical studies on 2-Nitrophenol predominantly utilize Density Functional Theory

(DFT) for geometry optimization and calculation of various molecular properties.

DFT Calculations
Software: The Gaussian suite of programs (e.g., Gaussian 09) is commonly employed for

these calculations.

Functionals and Basis Sets: A popular combination is the B3LYP hybrid functional with

various Pople-style basis sets, such as 6-311++G** and 3-21G.[1][2] The choice of functional

and basis set can influence the accuracy of the calculated properties.

Geometry Optimization: The initial molecular structure of 2-Nitrophenol is optimized to find

the lowest energy conformation. This process involves systematically adjusting the atomic

coordinates until a stationary point on the potential energy surface is reached. For 2-
Nitrophenol, this typically results in a planar structure stabilized by the intramolecular

hydrogen bond.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations

are performed to confirm that the optimized structure corresponds to a true energy minimum

(i.e., no imaginary frequencies) and to predict the IR and Raman spectra.
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Electronic Property Calculations: Properties such as the HOMO-LUMO energy gap,

molecular electrostatic potential (MEP), and Mulliken charge distribution are calculated from

the optimized geometry to understand the molecule's electronic characteristics and reactivity.

[5]

Visualizations
The following diagrams illustrate key aspects of the theoretical study of 2-Nitrophenol's
molecular structure.
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Caption: Workflow of a typical theoretical study on 2-Nitrophenol.

Caption: Intramolecular hydrogen bonding in 2-Nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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